Cas no 309969-95-7 (4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid)

4-Oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a quinazoline derivative characterized by its unique structural features, including a prop-2-en-1-yl (allyl) group at the 3-position and a sulfanyl (thiol) group at the 2-position. The presence of a carboxylic acid moiety at the 7-position enhances its potential for further functionalization, making it a versatile intermediate in medicinal chemistry and drug development. The compound's fused heterocyclic core contributes to its stability and reactivity, while the thiol group offers opportunities for selective modifications, such as disulfide bond formation or nucleophilic substitutions. Its structural complexity and functional group diversity make it valuable for designing bioactive molecules, particularly in targeting enzymes or receptors where quinazoline scaffolds are pharmacologically relevant. The allyl group may also facilitate additional synthetic transformations, expanding its utility in organic synthesis.
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid structure
309969-95-7 structure
Product name:4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
CAS No:309969-95-7
MF:C12H10N2O3S
MW:262.284401416779
CID:4645141

4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-allyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid
    • 4-Oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic Acid
    • 4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
    • Inchi: 1S/C12H10N2O3S/c1-2-5-14-10(15)8-4-3-7(11(16)17)6-9(8)13-12(14)18/h2-4,6H,1,5H2,(H,13,18)(H,16,17)
    • InChI Key: IQUIBCXRPSGZSK-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(C(O)=O)=C2)C(=O)N(CC=C)C1=S

4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-10013-1.0g
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
309969-95-7 97%
1.0g
$185.0 2023-02-09
Enamine
EN300-10013-2.5g
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
309969-95-7 97%
2.5g
$362.0 2023-10-28
TRC
O992340-100mg
4-Oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic Acid
309969-95-7
100mg
$ 70.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292488-100mg
4-Oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
309969-95-7 95%
100mg
¥993.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292488-5g
4-Oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
309969-95-7 95%
5g
¥13476.00 2024-08-02
1PlusChem
1P019K5M-1g
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
309969-95-7 97%
1g
$282.00 2024-05-06
Enamine
EN300-10013-10g
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
309969-95-7 97%
10g
$793.0 2023-10-28
1PlusChem
1P019K5M-10g
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
309969-95-7 97%
10g
$1042.00 2024-05-06
Enamine
EN300-10013-5g
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
309969-95-7 97%
5g
$535.0 2023-10-28
1PlusChem
1P019K5M-250mg
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
309969-95-7 97%
250mg
$138.00 2024-05-06

Additional information on 4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Chemical Profile of 4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (CAS No. 309969-95-7)

4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid, identified by the CAS number 309969-95-7, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the quinazoline scaffold, a heterocyclic structure widely recognized for its biological activity and utility in drug development. The presence of multiple functional groups, including a 4-oxo moiety, an allyl group (prop-2-en-1-yl), a sulfanyl (thioether) substituent, and a carboxylic acid at the 7-position, contributes to its unique chemical properties and potential biological interactions.

The synthesis and characterization of this compound represent a testament to the advancements in organic synthesis methodologies. The quinazoline core is a privileged structure in medicinal chemistry, often serving as a key pharmacophore in various therapeutic agents. The specific arrangement of the 4-oxo, allyl, and sulfanyl groups in 4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid introduces a rich palette of possible interactions with biological targets. These interactions are hypothesized to modulate enzyme activity, receptor binding, and other cellular processes relevant to disease pathways.

In recent years, quinazoline derivatives have been extensively studied for their potential in addressing various therapeutic challenges. Notably, modifications at the 3-position and 7-position of the quinazoline ring have been explored to enhance binding affinity and selectivity. The allyl group (prop-2-en-1-yl) in this compound may contribute to its solubility and metabolic stability, while the sulfanyl (thioether) moiety is known to engage in hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor recognition. The carboxylic acid functionality further extends its potential for further derivatization or salt formation, enhancing its pharmacokinetic properties.

The biological activity of 4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid has been investigated in several preclinical studies. Research indicates that this compound exhibits promising interactions with enzymes and receptors involved in inflammatory pathways, making it a candidate for therapeutic intervention in conditions such as arthritis and autoimmune disorders. Additionally, its structural features suggest potential applications in oncology, where quinazoline derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling cascades.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery programs. The combination of the 4-oxo, allyl, and sulfanyl groups provides multiple sites for chemical modification, allowing medicinal chemists to optimize its pharmacological profile. Computational modeling studies have suggested that these structural elements contribute to favorable binding affinities with target proteins, positioning this compound as a valuable starting point for structure-based drug design.

The synthesis of 4-oxxo--(prop--en--1--yl)--2--sulfanyl--3--4--dihydroquinazoline--7--carboxylic acid (CAS No. 309969--95--7) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the quinazoline core, functional group interconversions to introduce the necessary substituents, and purification techniques to ensure high purity standards. These synthetic strategies not only demonstrate the versatility of current methodologies but also underscore the importance of robust synthetic planning in achieving complex molecular architectures.

The analytical characterization of this compound has been performed using state-of-the-art spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These data confirm the structural integrity of the molecule and provide insights into its conformational preferences. Additionally, X-ray crystallography has been employed to elucidate its solid-state structure, offering valuable information for understanding its molecular packing and potential crystal engineering applications.

In conclusion,4-oxxo--(prop--en--1--yl)--2--sulfanyl--3--4--dihydroquinazoline--7--carboxylic acid (CAS No. 309969--95--7) represents a significant advancement in pharmaceutical chemistry with broad implications for drug discovery and development. Its unique structural features,allyl group, sulfanyl moiety,and carboxylic acid functionality, make it a promising candidate for further investigation into therapeutic applications across multiple disease areas. As research continues to uncover new biological targets and mechanisms,this compound stands poised to contribute significantly to future medical breakthroughs.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.